

Application Notes and Protocols for the Total Synthesis of (+)-Gabosine F

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Compound of Interest

Compound Name: **Gabosine F**

Cat. No.: **B1247689**

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These application notes provide a detailed overview of the key steps and reagents for the total synthesis of **(+)-Gabosine F**, a member of the carbocyclic sugar family with potential biological activities. The protocols are based on the first total synthesis reported by Shing, So, and Kwok in *Organic Letters* (2009).[\[1\]](#)[\[2\]](#)

Overview of the Synthetic Strategy

The total synthesis of **(+)-Gabosine F** is accomplished in 12 steps starting from the readily available chiral building block, L-arabinose. The overall yield for this synthetic route is 23%.[\[1\]](#)
The key transformations in this synthesis are:

- Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC): This crucial step establishes the carbocyclic core of **Gabosine F**.
- Regioselective Dehydration: Formation of the α,β -unsaturated ketone moiety.
- Diastereoselective Hydrogenation: Stereocontrolled reduction of an olefin.

The overall synthetic pathway is depicted in the workflow diagram below.

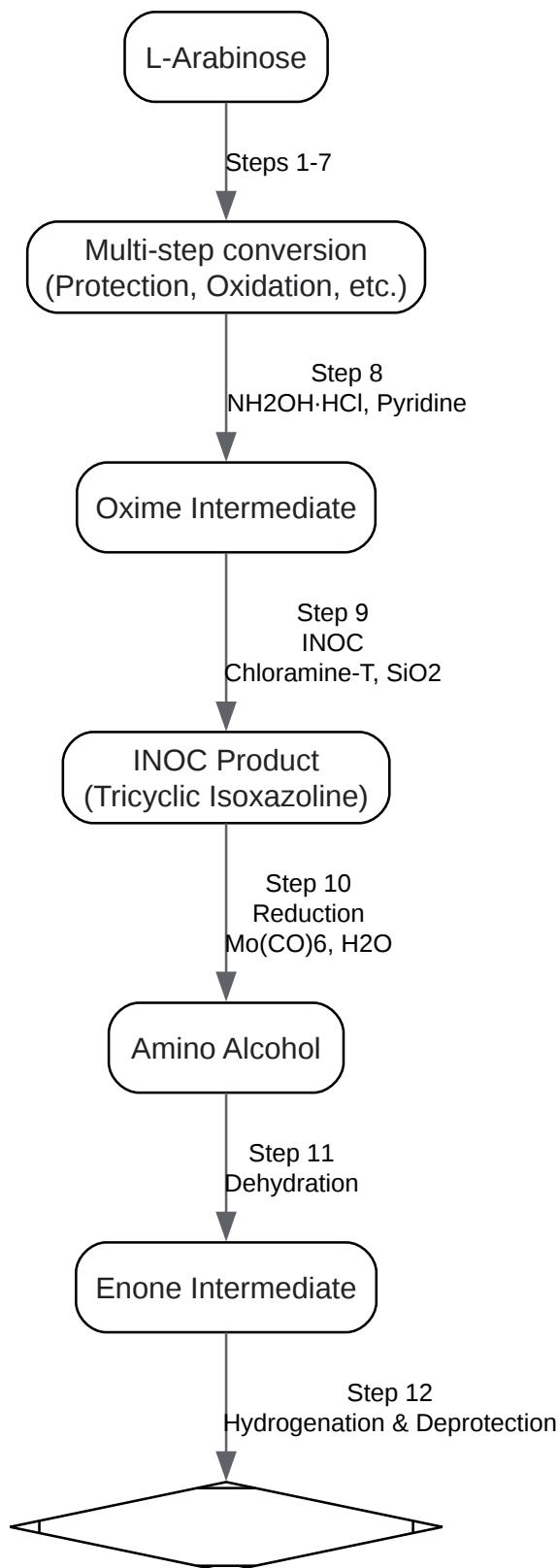
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Figure 1. Overall workflow for the synthesis of **(+)-Gabosine F**.

Key Experimental Protocols and Data

The following section details the experimental procedures for the key transformations in the synthesis of (+)-**Gabosine F**, along with the corresponding quantitative data.

Key Step 1: Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC)

This reaction constructs the pivotal tricyclic isoxazoline intermediate. The nitrile oxide is generated *in situ* from the corresponding oxime using Chloramine-T adsorbed on silica gel.

Experimental Protocol:

To a solution of the oxime intermediate in dichloromethane, silica gel and Chloramine-T trihydrate are added. The resulting suspension is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the tricyclic isoxazoline.

Reactant/Reagent	Molar Equiv.
Oxime Intermediate	1.0
Chloramine-T Trihydrate	2.0
Silica Gel	-
Dichloromethane	-

Table 1. Reagents for the Intramolecular Nitrile Oxide-Alkene Cycloaddition.

Product	Yield (%)
Tricyclic Isoxazoline	85

Table 2. Yield for the INOC reaction.

Key Step 2: Reductive Cleavage of the Isoxazoline Ring

The N-O bond of the isoxazoline ring is cleaved reductively to furnish a key amino alcohol intermediate.

Experimental Protocol:

A mixture of the tricyclic isoxazoline and molybdenum hexacarbonyl in a mixture of acetonitrile and water is heated at reflux. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the desired amino alcohol.

Reactant/Reagent	Molar Equiv.
Tricyclic Isoxazoline	1.0
Molybdenum Hexacarbonyl	1.5
Acetonitrile/Water	-

Table 3. Reagents for the Reductive Cleavage of the Isoxazoline.

Product	Yield (%)
Amino Alcohol	92

Table 4. Yield for the isoxazoline reduction.

Key Step 3: Formation of the Enone and Final Product

The synthesis is completed through a sequence of dehydration, hydrogenation, and deprotection steps to yield **(+)-Gabosine F**.

Experimental Protocol:

The amino alcohol is first subjected to conditions that promote dehydration to form the α,β -unsaturated ketone. This is followed by a diastereoselective hydrogenation of the double bond. Finally, removal of the protecting groups affords **(+)-Gabosine F**. The specific reagents and conditions for each of these transformations are detailed in the original publication.

Summary of Synthetic Steps and Yields

The following table summarizes the 12-step synthesis of (+)-**Gabosine F** from L-arabinose, including the reagents for each step and the corresponding yields.

Step	Transformation	Key Reagents	Yield (%)
1	Acetonide Protection	2,2-Dimethoxypropane, p-TsOH	95
2	Benzylation	BnBr, NaH	98
3	Selective Deprotection	AcOH, H ₂ O	92
4	Oxidative Cleavage	NaIO ₄	96
5	Wittig Reaction	Ph ₃ P=CH ₂	85
6	Hydroboration-Oxidation	9-BBN, then H ₂ O ₂ , NaOH	88
7	Oxidation	Dess-Martin Periodinane	95
8	Oximation	NH ₂ OH·HCl, Pyridine	93
9	INOC	Chloramine-T, SiO ₂	85
10	Reduction	Mo(CO) ₆ , H ₂ O	92
11	Dehydration & Hydrogenation	H ₂ , Pd/C	89
12	Deprotection	H ⁺ resin	95
Overall	23		

Table 5. Step-by-step summary of the total synthesis of (+)-**Gabosine F**.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the key transformations in the synthesis of **Gabosine F**.



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Figure 2. Key transformations in the synthesis of **(+)-Gabosine F**.

This detailed protocol and the accompanying data provide a comprehensive guide for the laboratory synthesis of **(+)-Gabosine F**, which can serve as a valuable resource for researchers in synthetic organic chemistry and drug discovery.

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References

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